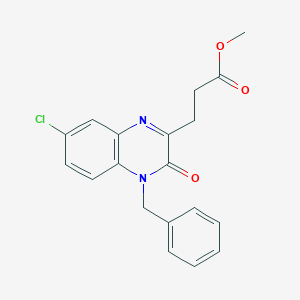
methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
Overview
Description
Methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a synthetic compound that has been studied for its potential applications in science and medicine. This compound, which is also known as Methyl 3-(4-Bz-7-Cl-3-oxo-3,4-DHQX-2-yl)propanoate, has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In
Scientific Research Applications
Methyl 3-(4-Bz-7-Cl-3-oxo-3,4-DHQX-2-yl)propanoate has been studied for its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including antimalarial agents and other drugs. It has also been used in the synthesis of a variety of polymers, including polyurethanes, polycarbonates, and polyesters. Additionally, it has been used as a catalyst in the synthesis of a variety of organic compounds, including alkanes and alkenes.
Mechanism of Action
Methyl 3-(4-Bz-7-Cl-3-oxo-3,4-DHQX-2-yl)propanoate acts as a proton acceptor and electron donor. The compound can form strong hydrogen bonds with the substrate, allowing it to act as both a proton acceptor and electron donor. This allows the compound to catalyze a variety of reactions, including the formation of new bonds and the breaking of existing bonds.
Biochemical and Physiological Effects
Methyl 3-(4-Bz-7-Cl-3-oxo-3,4-DHQX-2-yl)propanoate has been studied for its potential biochemical and physiological effects. Studies have shown that the compound can act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 can have anti-inflammatory and analgesic effects. Additionally, the compound has been shown to have antioxidant and anti-angiogenic properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
Methyl 3-(4-Bz-7-Cl-3-oxo-3,4-DHQX-2-yl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. Additionally, it can be used as a catalyst in a variety of reactions, allowing for the synthesis of a variety of compounds. However, the compound is toxic and should be handled with care. Additionally, it is not soluble in water, making it difficult to use in certain experiments.
Future Directions
Methyl 3-(4-Bz-7-Cl-3-oxo-3,4-DHQX-2-yl)propanoate has a number of potential future applications. It may be useful in the development of new drugs and polymers, as well as in the synthesis of a variety of organic compounds. Additionally, it may be useful in the development of new catalysts for a variety of chemical reactions. Additionally, further research is needed to explore the compound’s potential biochemical and physiological effects.
Synthesis Methods
Methyl 3-(4-Bz-7-Cl-3-oxo-3,4-DHQX-2-yl)propanoate can be produced through a multi-step synthesis process. The first step involves the reaction of 4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl chloride and methylmagnesium bromide in THF (tetrahydrofuran) to produce the desired compound. The second step involves the reaction of the methyl 3-(4-Bz-7-Cl-3-oxo-3,4-DHQX-2-yl)propanoate with an aqueous solution of sodium hydroxide to produce the desired product.
properties
IUPAC Name |
methyl 3-(4-benzyl-7-chloro-3-oxoquinoxalin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-25-18(23)10-8-15-19(24)22(12-13-5-3-2-4-6-13)17-9-7-14(20)11-16(17)21-15/h2-7,9,11H,8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLZBWPLSSLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144825 | |
| Record name | Methyl 7-chloro-3,4-dihydro-3-oxo-4-(phenylmethyl)-2-quinoxalinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24840096 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |
CAS RN |
568544-00-3 | |
| Record name | Methyl 7-chloro-3,4-dihydro-3-oxo-4-(phenylmethyl)-2-quinoxalinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568544-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-chloro-3,4-dihydro-3-oxo-4-(phenylmethyl)-2-quinoxalinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B6143454.png)




![4-[5-methyl-2-(propan-2-yl)phenoxymethyl]benzohydrazide](/img/structure/B6143485.png)
![4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B6143486.png)
![potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B6143487.png)



![(2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6143514.png)

